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Compound of Interest

Compound Name: 6-Oxo-piperidine-2-carboxylic acid

Cat. No.: B1229344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Oxo-
piperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid), a molecule of interest in
metabolic studies and as a chiral intermediate in drug synthesis.[1] This document outlines its
mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic
characteristics, supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for 6-Oxo-piperidine-2-carboxylic acid is summarized below. Due to
the limited availability of published experimental spectra, theoretical predictions based on the
molecule's structure are included for NMR and IR spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a key technigue for the identification and quantification of 6-Oxo-
piperidine-2-carboxylic acid. The molecule has a molecular formula of CeHoNOs and a
molecular weight of 143.14 g/mol .[2]
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Mass Transition

Technique lonization Mode Reference
(m/z)

LC-MS/MS ESI Positive 144.2 - 98.1 [3]
170.0, 171.0, 154.0,

GC-MS El [2]
244.0, 287.0

Predicted 'H NMR Spectral Data

The proton NMR spectrum of 6-Oxo-piperidine-2-carboxylic acid is predicted to show distinct
signals for the protons on the piperidine ring and the carboxylic acid. The chemical shifts are
influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

Predicted Chemical o Coupling Constants
Proton _ Multiplicity
Shift (ppm) (H2)

Doublet of Doublets

H2 4.0-4.2 () J=8,4
H3 (axial) 1.8-2.0 Multiplet (m)

H3 (equatorial) 21-23 Multiplet (m)

H4 19-21 Multiplet (m)

H5 23-25 Multiplet (m)

NH 75-8.5 Broad Singlet (br s)

COOH 10.0-13.0 Broad Singlet (br s)

Predicted **C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the six carbon
atoms in the molecule.
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Carbon Predicted Chemical Shift (ppm)
C2 55-60

C3 20-25

Cc4 25-30

C5 30-35

C6 170 - 175

COOH 175 - 180

Predicted Infrared (IR) Spectral Data

The IR spectrum of 6-Oxo-piperidine-2-carboxylic acid is expected to show characteristic

absorption bands for the functional groups present.

Functional Group

Vibrational Mode

Expected
Wavenumber (cm—1)

Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong
N-H (Amide) Stretching 3300 - 3100 Medium

C-H (Aliphatic) Stretching 3000 - 2850 Medium

C=0 (Carboxylic Acid)  Stretching 1760 - 1700 Strong

C=0 (Amide) Stretching 1680 - 1630 Strong

C-N Stretching 1400 - 1000 Medium

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 6-Oxo-piperidine-2-carboxylic acid

are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general protocol for obtaining *H and 3C NMR spectra of 6-Oxo-piperidine-2-carboxylic
acid is as follows:

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20, or MeOD) in a 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard pulse program for a one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
o Apply an appropriate number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o A larger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard procedure for acquiring the IR spectrum of solid 6-Oxo-piperidine-2-carboxylic
acid is the KBr pellet method:

e Sample Preparation:
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o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Spectrum Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.
o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Perform an appropriate number of scans to achieve a good signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

The following protocol is based on methods for the quantitative analysis of 6-Oxo-piperidine-2-
carboxylic acid in biological samples.[3][4]

e Sample Preparation:

o For biological fluids, perform a protein precipitation step by adding a cold organic solvent
(e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated 6-Oxo-
piperidine-2-carboxylic acid).

o Vortex the mixture and centrifuge to pellet the precipitated proteins.
o Transfer the supernatant to a new vial for analysis.

o Chromatographic Separation:
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o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

o Column: A suitable reversed-phase column (e.g., C18).

o Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and
acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

o Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

o Injection Volume: 5-10 pL.

e Mass Spectrometric Detection:
o Mass Spectrometer: A triple quadrupole mass spectrometer.
o lonization Source: Electrospray ionization (ESI) in positive ion mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transition: Monitor the transition of the precursor ion [M+H]* at m/z 144.2 to a
product ion at m/z 98.1.[3]

« Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the
internal standard against a calibration curve.

Visualized Workflows and Pathways
General Synthesis Workflow

The synthesis of 6-Oxo-piperidine-2-carboxylic acid can be achieved through the cyclization
of a suitable precursor like a-aminoadipic acid. The following diagram illustrates a general
synthetic workflow.

a-Aminoadipic Acid e.g., Acetic Anhydride

Activation of Carboxylic Acids |ﬁ>

Intramolecular Cyclization |M>| 6-Oxo-piperidine-2-carboxylic acid

Click to download full resolution via product page
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Caption: General synthetic pathway for 6-Oxo-piperidine-2-carboxylic acid.

LC-MS/MS Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of 6-Oxo-piperidine-
2-carboxylic acid using LC-MS/MS.
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Caption: Workflow for the LC-MS/MS analysis of 6-Oxo-piperidine-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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